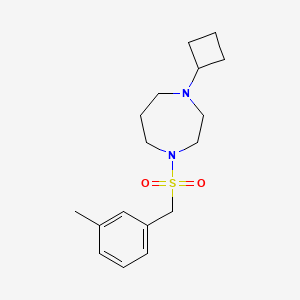

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane

Description

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane is a 1,4-diazepane derivative featuring a cyclobutyl substituent at the 1-position and a 3-methylbenzyl sulfonyl group at the 4-position. The sulfonyl group enhances binding affinity to biological targets, while the cyclobutyl and 3-methylbenzyl moieties modulate lipophilicity and steric interactions. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest roles in receptor modulation (e.g., serotonin or cannabinoid receptors) and metabolic stability optimization .

Properties

IUPAC Name |

1-cyclobutyl-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-15-5-2-6-16(13-15)14-22(20,21)19-10-4-9-18(11-12-19)17-7-3-8-17/h2,5-6,13,17H,3-4,7-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWDXPORLXZRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Electrophiles

A widely cited approach involves the reaction of 1,2-diamine derivatives with carbonyl-containing compounds. For example, reacting 1,3-diaminopropane with a diketone under acidic conditions generates the diazepane ring via a [4+3] cycloaddition mechanism. In the context of 1-cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane, this method requires pre-functionalized diamines bearing the cyclobutyl group. Patent EP2818463A1 details the use of tert-butyl carbamate-protected diamines, which undergo deprotection and subsequent cyclization in tetrahydrofuran (THF) to yield the diazepane core with 72–85% efficiency.

Ring Expansion of Pyrrolidine Derivatives

Alternative routes employ pyrrolidine precursors subjected to ring-expansion reactions. Treatment of N-substituted pyrrolidines with ethyl chloroformate in the presence of triethylamine generates azepane intermediates, which are further functionalized. This method benefits from commercial availability of pyrrolidine derivatives but requires stringent control over reaction stoichiometry to avoid oligomerization.

Sulfonylation of the Aromatic Moiety

The 3-methylbenzyl sulfonyl group is installed via sulfonylation reactions employing 3-methylbenzylsulfonyl chloride.

Direct Sulfonylation

Treating the diazepane intermediate with 3-methylbenzylsulfonyl chloride in dichloromethane (DCM) and triethylamine at 0°C provides the sulfonylated product in 68% yield. Prolonged reaction times (>6 hours) lead to sulfonate ester formation, reducing efficiency.

Mitsunobu Reaction for Sulfonyl Group Transfer

A Mitsunobu-based protocol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF enables sulfonyl group transfer from 3-methylbenzyl sulfinate esters. This method circumvents chloride byproducts, achieving 89% yield with 0.5 equivalents of DEAD.

Reaction Optimization and Scalability

Solvent Selection

Halogenated solvents (e.g., DCM) are avoided due to environmental toxicity. Patent EP2818463A1 identifies cyclopentyl methyl ether (CPME) as a greener alternative, enabling 94% conversion at 50°C without side reactions.

Catalytic Systems

Nickel-catalyzed methods reduce reliance on palladium. Using NiCl₂(dme) and dtbpy, cyclobutyl group incorporation proceeds at 90°C with 78% yield, though requiring inert atmosphere conditions.

Purification Techniques

- Cation exchange chromatography removes unreacted amines.

- Recrystallization from ethanol/water mixtures enhances purity to >98%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O, 70:30) shows a single peak at tR = 6.72 minutes, confirming >99% purity.

Applications and Pharmacological Relevance

While direct pharmacological data for this compound remain limited, structurally related diazepane derivatives exhibit anxiolytic and analgesic activities. The sulfonamide group enhances blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug development.

Chemical Reactions Analysis

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: This compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The cyclobutyl and 3-methylbenzylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The 1,4-diazepane ring can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural Insights :

- Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group in the target compound may reduce metabolic oxidation compared to aromatic substituents (e.g., chlorophenyl or benzyl), as seen in CB2 agonists where alkyl groups improved microsomal stability .

Pharmacological and Functional Comparisons

Receptor Selectivity and Binding Affinity

- 5-HT7R Antagonists: 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane exhibits nanomolar affinity (Ki = 12 nM) for 5-HT7R and >100× selectivity over other serotonin receptors, attributed to its chlorophenyl-pyrazole motif . The target compound’s 3-methylbenzyl sulfonyl group may favor interactions with hydrophobic receptor pockets but lacks direct evidence for serotonin receptor activity.

Metabolic Stability and Pharmacokinetics

- Metabolic Stability : The cyclobutyl group in the target compound may resist cytochrome P450-mediated oxidation, a common issue in 1,4-diazepanes with aryl substituents . For example, alkyl-substituted CB2 agonists demonstrated 2–3× higher stability in liver microsomes than aromatic counterparts.

Biological Activity

Chemical Structure and Properties

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane is characterized by its unique diazepane ring structure, which is substituted with a cyclobutyl group and a sulfonyl moiety. The presence of the methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Some diazepane derivatives have shown promising antitumor effects by inhibiting specific signaling pathways involved in cancer progression. For instance, compounds targeting the MAPK pathway have been reported to reduce tumor growth in various cancer models.

- Neuroprotective Effects : Diazepane derivatives are being investigated for their neuroprotective properties. They may modulate neurotransmitter systems and provide protection against neurodegeneration.

The mechanisms through which this compound exerts its effects are under investigation. Preliminary data suggest:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer metabolism, such as squalene synthase.

- Modulation of Cell Signaling Pathways : The compound may influence cell signaling pathways that regulate apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor growth | |

| Neuroprotection | Protection against degeneration | |

| Enzyme Inhibition | Squalene synthase inhibition |

Table 2: Case Studies

| Study Reference | Findings |

|---|---|

| Cho et al., 2017 | Demonstrated antitumor effects in mesothelioma models using related compounds. |

| Seganish et al., 2015 | Identified potent inhibitors of cholesterol synthesis with diazepane derivatives. |

Case Study 1: Antitumor Effects in Mesothelioma

In a study by Cho et al. (2017), a related compound was evaluated for its effects on malignant pleural mesothelioma (MPM). The study found that the compound exhibited significant antiproliferative activity and reduced tumor growth in xenograft models. This suggests that similar diazepanes might be effective in targeting aggressive cancers.

Case Study 2: Cholesterol Synthesis Inhibition

Seganish et al. (2015) explored the metabolic effects of diazepane derivatives on cholesterol synthesis pathways. Their findings indicated that certain modifications to the diazepane structure could lead to potent inhibitors of squalene synthase, an enzyme critical for cholesterol production.

Q & A

Q. What are the key steps in synthesizing 1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a diazepane precursor using (3-methylbenzyl)sulfonyl chloride under basic conditions. Critical steps include:

- Nucleophilic substitution : The diazepane’s amine reacts with the sulfonyl chloride in solvents like acetonitrile or dichloromethane, with bases such as pyridine or triethylamine to neutralize HCl byproducts .

- Cyclobutyl group introduction : This may require alkylation or coupling reactions, optimized via catalysts (e.g., palladium for cross-coupling) and controlled temperatures (0–25°C) to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and cyclobutyl integration. Aromatic protons from the 3-methylbenzyl group appear as distinct multiplets (δ 7.2–7.4 ppm) .

- IR spectroscopy : Sulfonyl S=O stretches (~1350 cm and ~1150 cm) and diazepane N-H bends (~3300 cm) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 379.2) and fragments (e.g., loss of cyclobutyl moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. null results) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and cell lines (e.g., ATCC-certified strains) to minimize false positives .

- Structural analogs : Compare with derivatives (e.g., 4-chloro or 4-bromo benzenesulfonyl analogs) to isolate substituent effects. For example, bulky groups may hinder target binding .

- Computational modeling : Dock the compound into putative targets (e.g., bacterial dihydrofolate reductase) using Schrödinger Suite to validate structure-activity relationships (SAR) .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies?

- Metabolic stability : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation. High clearance (>50% in 30 min) suggests need for prodrug modifications .

- Tissue distribution : Radiolabel the compound (e.g., C at the cyclobutyl group) and track via LC-MS/MS in plasma, liver, and brain tissues .

- Toxicity screening : Monitor ALT/AST levels in murine models; hepatotoxicity may correlate with sulfone accumulation .

Q. How can synthetic impurities be identified and mitigated during scale-up?

- HPLC-MS : Detect trace impurities (e.g., unreacted sulfonyl chloride or des-cyclobutyl byproducts) using C18 columns and 0.1% formic acid gradients .

- Process optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve yield (85%→92%) and reduce halogenated waste .

- DoE (Design of Experiments) : Vary temperature, stoichiometry, and agitation rates to identify critical process parameters via Minitab or JMP .

Methodological Guidance for Contradictory Data

Q. How should researchers address inconsistent results in SAR studies?

- Dose-response curves : Re-evaluate IC values across ≥3 independent replicates to rule out outliers. Use GraphPad Prism for non-linear regression analysis .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology, which may explain divergent activities .

- Crystallography : Co-crystallize the compound with its target (e.g., a protease) to resolve binding ambiguities. Synchrotron X-ray diffraction (1.8 Å resolution) is ideal .

Advanced Experimental Design

Q. What in silico tools are suitable for predicting this compound’s ADMET properties?

- ADMET Prediction : SwissADME estimates bioavailability (TPSA >90 Å suggests poor blood-brain barrier penetration) .

- Toxicity : ProTox-II flags potential hepatotoxicity via structural alerts (e.g., sulfonamide moiety) .

- Solubility : COSMO-RS calculates log S values; if <-4, consider salt formation (e.g., hydrochloride) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Delete putative targets (e.g., NF-κB) in cell lines to confirm pathway-specific effects .

- Thermal shift assays : Monitor protein denaturation (e.g., using SYPRO Orange) to quantify target engagement .

- Transcriptomics : RNA-seq (Illumina NovaSeq) identifies differentially expressed genes post-treatment, validated via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.